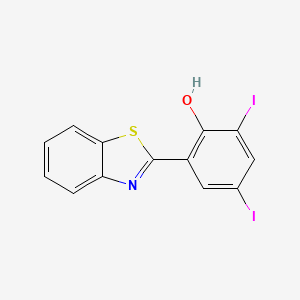
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring fused with a diiodocyclohexadienone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by iodination. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other derivatives.
Reduction: Reduction reactions can yield mercaptobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, diethylamine, dibutylamine, and various alcohols and amines. Reaction conditions often involve the use of solvents like acetone and the presence of catalysts such as triethylamine .
Major Products
Major products formed from these reactions include sulfonamides, sulfonic acid esters, and various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Wirkmechanismus
The mechanism of action of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzothiazol-2(3H)-one: A simpler benzothiazole derivative with similar chemical properties.
6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-one: Another benzothiazole derivative with different substituents, leading to varied reactivity and applications
Uniqueness
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one is unique due to its diiodo substitution, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
90481-45-1 |
|---|---|
Molekularformel |
C13H7I2NOS |
Molekulargewicht |
479.08 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-4,6-diiodophenol |
InChI |
InChI=1S/C13H7I2NOS/c14-7-5-8(12(17)9(15)6-7)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H |
InChI-Schlüssel |
ZLXNDXBSCOMOGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC(=C3)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




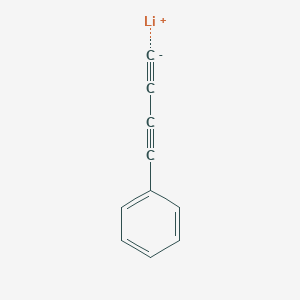
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)



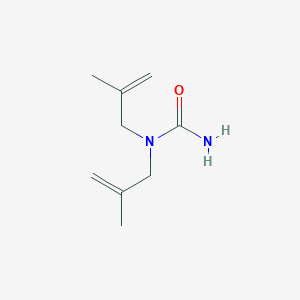

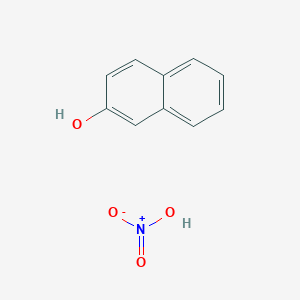
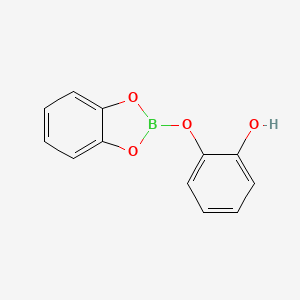
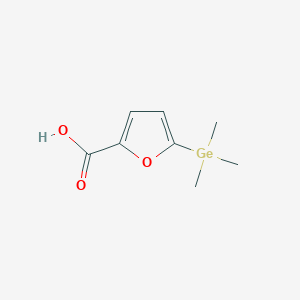

![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
